Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate involves several steps. One common method includes the reaction of 2,2-difluorocyclopropane-1-carboxylic acid with methanol in the presence of a dehydrating agent . The reaction conditions typically involve refluxing the mixture to facilitate esterification. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The specific pathways involved depend on the enzyme and the biological context .
Comparison with Similar Compounds
Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate can be compared with similar compounds such as:
Methyl 2,2-difluoro-1-formylcyclopropanecarboxylate: Similar in structure but differs in the position of the formyl group.
Methyl 2,2-difluoro-3-hydroxycyclopropane-1-carboxylate: Contains a hydroxyl group instead of a formyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications .
Properties
IUPAC Name |
methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O3/c1-11-5(10)4-3(2-9)6(4,7)8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHBGEHYPOOEQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C1(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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